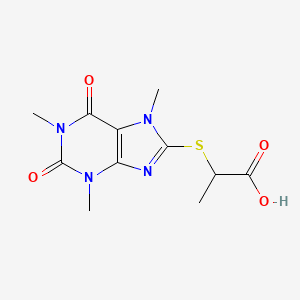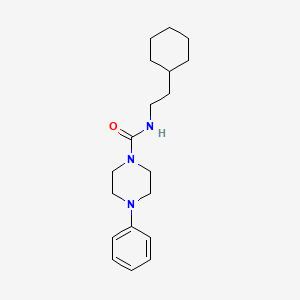
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl group, and a cyclohexylethyl group. The exact arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various types of substitution reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and have relatively high melting points . They are also typically soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
1. Use as a β-Secretase (BACE1) Inhibitor
A study by Edraki et al. (2015) synthesized a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, including ones similar to N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide. These compounds were evaluated as β-secretase (BACE1) inhibitors, which are significant in Alzheimer's research. One of the derivatives demonstrated superior BACE1 inhibition, suggesting potential applications in treating Alzheimer's disease (Edraki et al., 2015).
2. Potential Treatment of HIV
Weng et al. (2011) studied a series of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, closely related to this compound, for their potential in treating HIV. These compounds exhibited cell-cell fusion inhibitory activities, indicating their potential as anti-HIV agents (Weng et al., 2011).
3. Androgen Receptor Antagonist Properties
Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, which includes compounds structurally similar to this compound. They found that these compounds act as androgen receptor (AR) antagonists. Particularly, one compound exhibited strong antiandrogenic activity, suggesting potential use in the treatment of prostate cancer (Kinoyama et al., 2005).
4. Synthesis for Cardiotonic Agents
Nate et al. (1987) explored the synthesis of derivatives similar to this compound for their application as cardiotonic agents. They found that certain derivatives showed potent positive inotropic activity, which could be beneficial in developing new cardiotonic drugs (Nate et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYBBMLOBSOWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
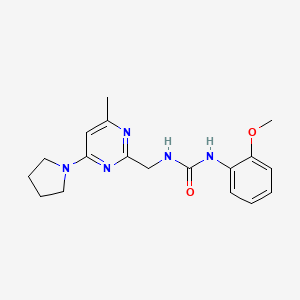
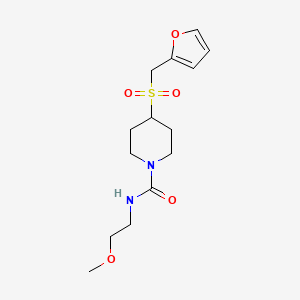
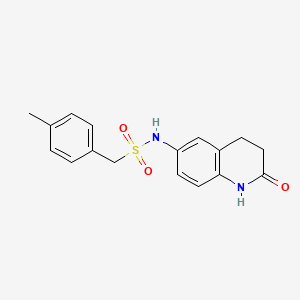
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808492.png)

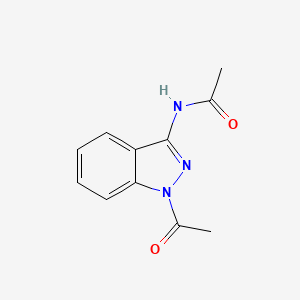
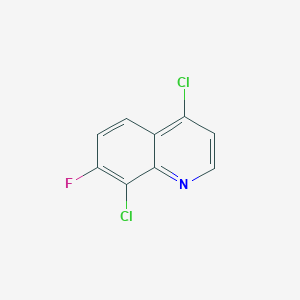


![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)

